molecular formula C12H10N2O3S2 B4903538 5-(1-Methylbenzimidazol-2-yl)thiophene-2-sulfonic acid CAS No. 5816-56-8

5-(1-Methylbenzimidazol-2-yl)thiophene-2-sulfonic acid

Cat. No.: B4903538
CAS No.: 5816-56-8
M. Wt: 294.4 g/mol
InChI Key: TYACUGOMYKFGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methylbenzimidazol-2-yl)thiophene-2-sulfonic acid is a heterocyclic compound that combines the structural features of benzimidazole and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylbenzimidazol-2-yl)thiophene-2-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-methylbenzimidazole with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylbenzimidazol-2-yl)thiophene-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced thiophene or benzimidazole derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

5-(1-Methylbenzimidazol-2-yl)thiophene-2-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methylbenzimidazol-2-yl)thiophene-2-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 1-methylbenzimidazole and 2-methylbenzimidazole.

    Thiophene derivatives: Compounds like thiophene-2-sulfonic acid and 2,5-dimethylthiophene.

Uniqueness

5-(1-Methylbenzimidazol-2-yl)thiophene-2-sulfonic acid is unique due to its combined structural features of benzimidazole and thiophene, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(1-methylbenzimidazol-2-yl)thiophene-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c1-14-9-5-3-2-4-8(9)13-12(14)10-6-7-11(18-10)19(15,16)17/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYACUGOMYKFGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(S3)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973730
Record name 5-(1-Methyl-1H-benzimidazol-2-yl)thiophene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5816-56-8
Record name 5-(1-Methyl-1H-benzimidazol-2-yl)thiophene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.